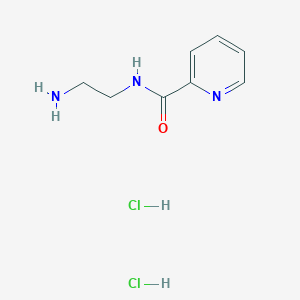![molecular formula C13H16O3 B8687349 2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one](/img/structure/B8687349.png)
2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one is an organic compound featuring a tetrahydropyran ring substituted with a benzyloxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one typically involves the formation of the tetrahydropyran ring followed by the introduction of the benzyloxymethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst can yield the tetrahydropyran ring. Subsequent protection of the hydroxyl group with a benzyloxymethyl group can be achieved using benzyl chloromethyl ether in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of 2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, participating in various chemical reactions. Its biological activity may be attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran-4-one: Lacks the benzyloxymethyl group but shares the tetrahydropyran ring structure.
2-Methyltetrahydropyran-4-one: Similar structure with a methyl group instead of a benzyloxymethyl group.
2-Phenoxymethyltetrahydropyran-4-one: Contains a phenoxymethyl group instead of a benzyloxymethyl group.
Uniqueness
2-[(Benzyloxy)methyl]dihydro-2H-pyran-4(3H)-one is unique due to the presence of the benzyloxymethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
2-(phenylmethoxymethyl)oxan-4-one |
InChI |
InChI=1S/C13H16O3/c14-12-6-7-16-13(8-12)10-15-9-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
Clé InChI |
FQRZWENPZZUNLY-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CC1=O)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trimethyl-[(4-methylphenyl)methyl]azanium;chloride](/img/structure/B8687298.png)




![2-(Dimethylamino)benzo[d]oxazol-5-ol](/img/structure/B8687334.png)
![[1-(Pyridin-3-yl)cyclopentyl]methanamine](/img/structure/B8687341.png)

![[1-(3-Methylbut-2-enyl)-1H-pyrazol-3-yl]amine](/img/structure/B8687370.png)


